molecular formula C16H9BrO2 B8524422 2-Bromoanthracene-9,10-dicarbaldehyde

2-Bromoanthracene-9,10-dicarbaldehyde

Cat. No. B8524422
M. Wt: 313.14 g/mol
InChI Key: MHWDYCVIUKHUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoanthracene-9,10-dicarbaldehyde is a useful research compound. Its molecular formula is C16H9BrO2 and its molecular weight is 313.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromoanthracene-9,10-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoanthracene-9,10-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H9BrO2

Molecular Weight

313.14 g/mol

IUPAC Name

2-bromoanthracene-9,10-dicarbaldehyde

InChI

InChI=1S/C16H9BrO2/c17-10-5-6-13-14(7-10)16(9-19)12-4-2-1-3-11(12)15(13)8-18/h1-9H

InChI Key

MHWDYCVIUKHUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C=O)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diol intermediate 12a (1.58 g, 5.0 mmol, 1 equiv.) was dissolved in anhydrous acetonitrile (100 mL) and heated to reflux with stirring and formed a transparent, light-tan solution. Lead tetraacetate (4.42 g, 10.0 mmol, 2 equiv.) was added portion-wise to the solution over a period of 5 minutes, quickly turning the solution opaque and brown in color. The solution was then stirred at reflux for 4 hours, resulting in the formation of a dark-orange precipitate within the brown solution. The consumption of the diol intermediates were monitored through thin-layer chromatography (80% CH2Cl2/ethyl acetate, Rf=0.50 & Rf=0.33). After the reaction was complete, the reaction mixture was concentrated via rotary evaporation and gave a burgundy residue. 10% aqueous sodium carbonate (300 mL) was added to the residue, allowing the residue to be suspended in the aqueous solution. The organic contents were extracted from the aqueous layer using dichloromethane. The opaque, yellow organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give a yellow-orange solid residue. The residue was purified by column chromatography (20% ethyl acetate/hexane, Rf=0.29), providing 2-bromo-9,10-anthracenedialdehyde 13 as an orange solid (1.23 g, 80%). 1H NMR (CDCl3): δ 11.43 (s, 1H), 11.42 (s, 1H), 9.03 (s, 1H), 8.72 (m, 2H), 8.66 (d, 1H), 7.75 (m, 3H).
[Compound]
Name
Diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
12a
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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